molecular formula C16H17FN2O5 B15186302 Uridine, 2'-deoxy-5-fluoro-3'-O-(phenylmethyl)- CAS No. 95969-44-1

Uridine, 2'-deoxy-5-fluoro-3'-O-(phenylmethyl)-

Cat. No.: B15186302
CAS No.: 95969-44-1
M. Wt: 336.31 g/mol
InChI Key: FFOLVUZLQQMMIP-BFHYXJOUSA-N
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Description

Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)- is a fluorinated uridine derivative. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents. The presence of the fluorine atom and the phenylmethyl group in its structure imparts unique chemical properties that can be exploited for various scientific and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)- typically involves the fluorination of uridine derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions and degradation of the product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available uridine. The process includes protection and deprotection steps to selectively introduce the fluorine atom and the phenylmethyl group. The final product is usually purified using chromatographic techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)- involves its incorporation into DNA, where it inhibits thymidylate synthetase, an enzyme crucial for DNA synthesis. This inhibition leads to the disruption of DNA replication and cell division, making it effective as an antineoplastic agent . The molecular targets include thymidylate synthetase and other enzymes involved in nucleotide metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Uridine, 2’-deoxy-5-fluoro-3’-O-(phenylmethyl)- is unique due to the presence of both the fluorine atom and the phenylmethyl group, which confer distinct chemical reactivity and biological activity. These structural features make it a valuable compound for research and industrial applications .

Properties

CAS No.

95969-44-1

Molecular Formula

C16H17FN2O5

Molecular Weight

336.31 g/mol

IUPAC Name

5-fluoro-1-[(2R,4S,5R)-5-(hydroxymethyl)-4-phenylmethoxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H17FN2O5/c17-11-7-19(16(22)18-15(11)21)14-6-12(13(8-20)24-14)23-9-10-4-2-1-3-5-10/h1-5,7,12-14,20H,6,8-9H2,(H,18,21,22)/t12-,13+,14+/m0/s1

InChI Key

FFOLVUZLQQMMIP-BFHYXJOUSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)OCC3=CC=CC=C3

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)OCC3=CC=CC=C3

Origin of Product

United States

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